HER2 overexpression is a common feature in aggressive breast cancers. Pyrotinib acts by irreversibly binding to the ErbB receptor tyrosine kinases, particularly HER2, leading to their inhibition. This disrupts downstream signaling pathways essential for cancer cell growth and survival [].
Preclinical and clinical studies have shown promising results for Pyrotinib in treating HER2-positive breast cancer. Studies have demonstrated its efficacy in both metastatic (advanced) and neoadjuvant (before surgery) settings [].
Research suggests that Pyrotinib, when combined with other targeted therapies like trastuzumab (Herceptin), can be effective even after patients have failed prior treatments. A real-world study involving over 200 patients showed a median progression-free survival (PFS) of 6.8 months with Pyrotinib-based therapy as a third-line treatment [].
Studies are ongoing to evaluate the effectiveness of Pyrotinib in shrinking tumors before surgery in patients with HER2-positive breast cancer.